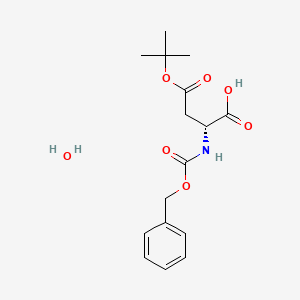

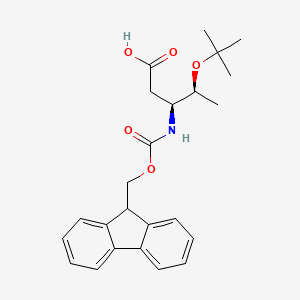

N-Cbz-D-Aspartic acid 4-(t-butyl) ester hydrate (Cbz-D-Asp(OtBu)-OH.H2O)

Übersicht

Beschreibung

N-Cbz-D-Aspartic acid 4-(t-butyl) ester hydrate (Cbz-D-Asp(OtBu)-OH.H2O) is a synthetically produced derivative of the naturally occurring amino acid, D-aspartic acid. It is used in a variety of scientific research applications, including biochemical, physiological, and structural studies. This compound is also known as Cbz-D-Asp(OtBu)-OH.H2O, and is a popular choice for research due to its stability and solubility.

Wissenschaftliche Forschungsanwendungen

Material Chemistry and Nanoarchitecture

Research by Gour et al. (2021) has shown that modified single amino acids like Fmoc-Asp(OtBu)-OH can self-assemble into structures with potential applications in material chemistry. These self-assembled structures vary under different conditions and have implications for designing novel nanoarchitectures. The study underscores the facile route offered by these amino acids to develop materials for various applications, including bioscience and biomedical fields (Gour et al., 2021).

Peptide and Drug Synthesis

Hamze et al. (2003) explored the synthesis of nonnatural amino acids, including those derived from Fmoc-Asp(OtBu)-OH, demonstrating their utility in combinatorial synthesis for drug development. This research highlights the role of such modified amino acids in expanding the toolkit for synthesizing potential therapeutic agents (Hamze et al., 2003).

Enzymatic Synthesis

Ahn et al. (2001) detailed the enzymatic synthesis of aspartame precursors from eutectic substrate mixtures, including N-Cbz-D-Asp, showcasing the efficiency of biocatalytic processes in producing high-value compounds. The study presents an innovative approach to synthesizing food additives and pharmaceuticals, emphasizing the significance of N-Cbz-D-Asp derivatives in industrial biotechnology (Ahn et al., 2001).

Biomedical Applications

The research also extends to the development of biodegradable polymers and drug delivery systems. For instance, novel hyperbranched poly(ester-amide)s based on acidic and basic amino acids, including aspartic acid, have been synthesized for potential use in biomedical applications. Such materials offer new possibilities for drug delivery and tissue engineering, underscoring the versatility of N-Cbz-D-Asp derivatives in creating functional biomaterials (Bao et al., 2012).

Catalysis and CO2 Conversion

Moreover, amino acid-based ionic liquids, including derivatives of aspartic acid, have been utilized as catalysts for converting CO2 into valuable cyclic carbonates. This research not only highlights the catalytic prowess of such ionic liquids but also contributes to efforts in carbon capture and utilization, presenting an environmentally friendly approach to mitigating climate change (Yue et al., 2017).

Eigenschaften

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6.H2O/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);1H2/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDOQNWFLPMMLQ-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661326 | |

| Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid--water (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71449-08-6 | |

| Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid--water (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-t-butyl ester hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)